Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of an imidazole ring with a benzothiazole moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide derivatives have been found to exhibit significant activity against various targets. They have been reported to act as effective radiosensitizers and anticarcinogenic compounds . The primary targets of these compounds include human liver cancer Hep G2 cell line and two parental melanoma cell lines . They also show considerable in vitro anticancer activity against these cell lines .
Mode of Action
The mode of action of these compounds involves a series of biochemical reactions. They help to sensitize the tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms . This leads to cell death . The presence of sulfonamide in combination with methoxy substitution has been found to enhance DNA fragmentation .
Biochemical Pathways
The biochemical pathways affected by these compounds involve the signal transduction pathway of the epidermal growth factor receptor (EGFR) . They also impact the genetic changes in cancer cells triggered by high energy ionizing radiation .
Pharmacokinetics
The related compounds have been designed and synthesized with in silico admet prediction . This suggests that the compound’s ADME properties and their impact on bioavailability have been considered during the design and synthesis process.
Result of Action
The result of the action of these compounds is the induction of cell death in cancer cells . They exhibit considerable in vitro anticancer activity against Hep G2 cell line and melanoma cell lines . The compounds have been found to be more potent when combined with radiation .
Action Environment
The action environment of these compounds involves the cellular environment of cancer cells. The effectiveness of these compounds can be influenced by various factors such as the hypoxic nature of cancer cells . To overcome this, radiosensitization of tumor cells is done by using these compounds .
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide has shown considerable in vitro anticancer activity against human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound interacts with various enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
The compound has been found to have significant effects on various types of cells. For instance, it has shown considerable in vitro anticancer activity against the Hep G2 cell line, a human liver cancer cell line . It has also shown effectiveness against both parental melanoma cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thereby leading to cell death .
Temporal Effects in Laboratory Settings
It has been tested for radiosensitizing activity over the Hep G2 cell line at 4 Gy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production time .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Benzothiazole Derivatives: These compounds share the benzothiazole moiety but differ in their substituents and overall reactivity.
Uniqueness: Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide stands out due to its unique combination of the imidazole and benzothiazole rings, which imparts distinct chemical and biological properties. Its ability to act as a radiosensitizer and its broad spectrum of biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c11-13-9(15)6-5-14-7-3-1-2-4-8(7)16-10(14)12-6/h1-5H,11H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJGRLRLAVEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.